Boc-DL-Cys(Bn)-DL-Ser-OMe

Solid-phase peptide synthesis Orthogonal protection Boc chemistry

In peptide synthesis, mismatched protecting group strategies cause deprotection incompatibility and synthesis failure. Boc-DL-Cys(Bn)-DL-Ser-OMe is a fully orthogonal Boc/Bn/OMe-protected racemic dipeptide designed for Boc/Bn SPPS workflows. • Maintains stability through iterative TFA deprotection cycles; final HF cleavage compatible • Racemic DL,DL configuration enables chiral HPLC method validation for Cys-Ser dipeptides • Pre-formed dipeptide block avoids diketopiperazine formation risk at the dipeptide stage Supplied as a custom-synthesized research chemical with full analytical documentation.

Molecular Formula C19H28N2O6S
Molecular Weight 412.5 g/mol
Cat. No. B12281439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Cys(Bn)-DL-Ser-OMe
Molecular FormulaC19H28N2O6S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC
InChIInChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)
InChIKeyHWSZAFCQEQCUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Cys(Bn)-DL-Ser-OMe Procurement Guide: Fully Protected Racemic Cys-Ser Dipeptide Building Block


Boc-DL-Cys(Bn)-DL-Ser-OMe is a fully orthogonally protected racemic dipeptide comprising S-benzyl-DL-cysteine and DL-serine methyl ester, bearing a tert-butoxycarbonyl (Boc) Nα-protection, a benzyl (Bn) thioether on the cysteine side chain, and a C-terminal methyl ester. It belongs to the Boc/Bn protection strategy class of peptide synthesis intermediates . The compound has a molecular formula of C19H28N2O6S and an average molecular weight of 412.5 Da . Its predicted physicochemical profile includes a melting point of 43 °C, a density of 1.221, a calculated LogP of 2.245, and a predicted pKa of 10.92 ± 0.46, indicating moderate lipophilicity and weakly acidic character . The DL,D L designation denotes a racemic mixture at both α-carbon stereocenters, distinguishing it from enantiopure L,L counterparts.

Why Uncontrolled Substitution of Boc-DL-Cys(Bn)-DL-Ser-OMe Risks Synthesis Failure


Superficially similar protected dipeptides cannot be interchanged without risking synthesis failure because the orthogonal protecting group pattern (Boc/Bn/OMe) dictates the entire downstream deprotection and cleavage strategy. Replacing Boc-DL-Cys(Bn)-DL-Ser-OMe with an Fmoc/tBu analog forces a switch from acidolytic Nα-deprotection (TFA) to basic conditions (piperidine), which is incompatible with methyl ester stability and may trigger diketopiperazine formation at the dipeptide stage [1]. Substituting the S-benzyl group for S-acetamidomethyl (Acm) alters the global deprotection sequence: S-Bn requires strong acid (HF) or hydrogenolysis, whereas S-Acm is removed by iodine oxidation, precluding concurrent use with oxidation-sensitive residues [2]. Even the seemingly minor replacement of the C-terminal methyl ester with a free carboxylic acid significantly increases the risk of epimerization during subsequent coupling steps [3]. The DL,DL racemic configuration further differentiates this compound from L,L enantiomers in crystallization behavior, solubility, and suitability as a racemic standard.

Quantitative Differentiation Evidence: Boc-DL-Cys(Bn)-DL-Ser-OMe vs. Closest Analogs


Orthogonal Boc/Bn/OMe Protection vs. Fmoc/tBu Strategy: Deprotection Condition Compatibility

Boc-DL-Cys(Bn)-DL-Ser-OMe employs the Boc/Bn/OMe triad, which is fully compatible with the standard Boc-SPPS cycle: Nα-Boc removal by 50% TFA/DCM (typically 2 × 30 min), with the S-Bn group remaining stable under these acidic conditions. In contrast, Fmoc-DL-Cys(Bn)-DL-Ser-OMe would require 20% piperidine/DMF for Nα-deprotection, which can slowly cleave the C-terminal methyl ester through base-catalyzed hydrolysis or aminolysis [1]. The Boc/Bn/OMe combination mandates final HF cleavage for simultaneous side-chain deprotection and resin release, whereas Fmoc/tBu analogs use TFA-based cocktails. This fundamental difference in cleavage chemistry determines resin compatibility and the permissible range of side-chain protecting groups in the target peptide [1].

Solid-phase peptide synthesis Orthogonal protection Boc chemistry

S-Benzyl vs. S-Acetamidomethyl Protection: Racemization Susceptibility and Deprotection Orthogonality

S-Benzyl-protected cysteine in Boc-DL-Cys(Bn)-DL-Ser-OMe exhibits a documented susceptibility to racemization during stepwise coupling, with S-benzyl derivatives showing higher racemization rates than S-acetamidomethyl (Acm) analogs under base-catalyzed conditions [1]. However, S-Bn protection provides superior stability to TFA during repetitive Boc deprotection cycles compared to S-Acm, which can undergo partial cleavage under prolonged acidic conditions [2]. The benzyl group additionally serves as a UV chromophore (λmax ~254 nm), facilitating HPLC monitoring of the protected intermediate, a feature absent in aliphatic S-protecting groups.

Cysteine protection Racemization Boc chemistry

Pro-Oxidative Activity of Fully Protected Cys(Bzl)-Ser-OMe Dipeptides vs. Free Terminal Group Analogs

In the linoleic acid autoxidation assay system, fully protected dipeptides with blocked N- and C-termini, including Z-Cys(Bzl)-Ser-OMe and Boc-Ser-Cys(Bzl)-OBzl, exhibited pro-oxidative activity—increasing the peroxide value (POV) in the presence of the antioxidant BHT—while partially protected or free-terminal dipeptides (e.g., Cys(Bzl)-Ser with free NH2 and COOH groups) showed synergistic antioxidant effects with both dl-α-tocopherol and BHT [1]. Boc-DL-Cys(Bn)-DL-Ser-OMe, being fully protected at both termini, is predicted by class-level analogy to exhibit similar pro-oxidative behavior. This inversion of redox activity from antioxidant to pro-oxidant upon full terminal blocking is a critical functional distinction relevant to any application where the redox state of the dipeptide or its deprotected form influences experimental outcomes.

Redox behavior Antioxidant Linoleic acid autoxidation

Racemic DL,DL Configuration vs. Single L,L Enantiomer: Solid-State Property Differentiation

The L,L enantiomer Boc-L-Cys(Bn)-L-Ser-OMe (CAS 13512-53-3) has a reported melting point of 43 °C and a density of 1.221 . As a general principle of stereochemistry, racemic mixtures (DL,DL) typically exhibit altered melting behavior compared to their enantiopure counterparts—commonly a higher or lower melting point and a broader melting range—due to differences in crystal lattice packing between enantiomerically pure and racemic crystal forms (conglomerate vs. racemic compound crystallization) [1]. This physical property divergence directly impacts storage conditions, formulation, and handling procedures during procurement and use.

Racemic mixture Crystallization Melting point

Predicted LogP and Lipophilicity: Impact on Chromatographic Purification and Solubility

Boc-DL-Cys(Bn)-DL-Ser-OMe has a predicted XLogP of 3.9 (ChemSpider computation) and a measured/calculated LogP of 2.245 (database value) . This moderate lipophilicity, contributed primarily by the S-benzyl group and the Boc moiety, positions it between more hydrophilic analogs such as Boc-Cys(Acm)-Ser-OMe (predicted LogP ~0.5–1.0) and highly lipophilic analogs such as Boc-Cys(Trt)-Ser-OMe (predicted LogP > 5). In reverse-phase HPLC (C18 column, acetonitrile/water gradient), this LogP difference translates to a retention time shift of approximately 5–10 min between S-Bn and S-Acm analogs under standard 5–95% acetonitrile gradients [1].

Lipophilicity LogP Reverse-phase HPLC

Optimal Application Scenarios for Boc-DL-Cys(Bn)-DL-Ser-OMe Based on Verified Evidence


Boc/Bn-Strategy Solid-Phase Peptide Synthesis of Cysteine-Rich Peptides

Boc-DL-Cys(Bn)-DL-Ser-OMe is directly applicable as a pre-formed dipeptide building block in Boc/Bn solid-phase peptide synthesis, where the Boc group is removed by TFA and the S-Bn group remains stable through iterative deprotection cycles, with final global deprotection achieved by anhydrous HF [1]. This scenario is specifically indicated when the target peptide requires the Boc/Bn protection scheme due to aggregation-prone sequences or when Fmoc-based synthesis leads to problematic diketopiperazine formation at the dipeptide stage.

Racemic Dipeptide Standard for Chiral Purity Method Development

The DL,DL racemic configuration makes this compound a suitable reference standard for developing chiral HPLC or capillary electrophoresis methods aimed at separating Cys-Ser dipeptide enantiomers. Unlike the enantiopure L,L form (melting point 43 °C), the racemate provides a 1:1 mixture of all four stereoisomers, enabling method validation for diastereomer and enantiomer resolution [1].

Model Compound for Studying the Effect of Terminal Group Blocking on Dipeptide Redox Behavior

Based on the established finding that fully protected Cys(Bzl)-Ser-OMe derivatives exhibit pro-oxidative activity in linoleic acid autoxidation assays, while partially protected or free forms show antioxidant synergy [1], Boc-DL-Cys(Bn)-DL-Ser-OMe serves as a model compound for investigating the relationship between protecting group status and redox activity in cysteine-containing peptides. This is relevant for researchers designing prodrugs or conditionally activated peptide therapeutics where the redox switch is gated by protecting group removal.

Intermediate for Asymmetric Synthesis via Dynamic Kinetic Resolution

The racemic nature of Boc-DL-Cys(Bn)-DL-Ser-OMe, combined with the documented susceptibility of S-Bn-protected cysteine to racemization [1], makes this compound a candidate substrate for dynamic kinetic resolution studies aimed at producing enantiomerically enriched Cys-Ser dipeptides through coupled racemization and stereoselective transformation. The Boc group provides stability under the alkaline conditions often required for racemase enzyme activity.

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